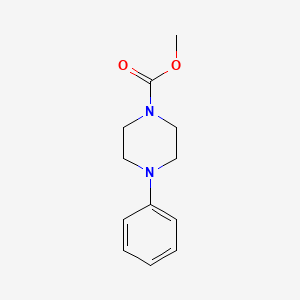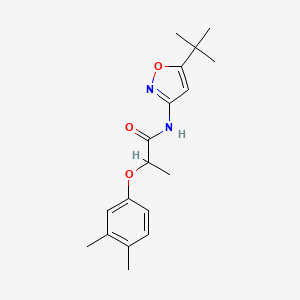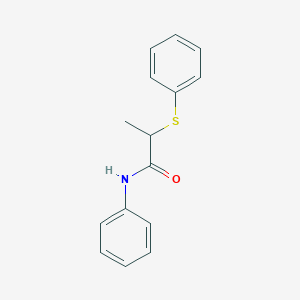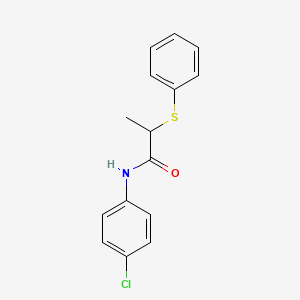
Methyl 4-phenylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-phenylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound contains a piperazine ring substituted with a phenyl group and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-phenylpiperazine-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired piperazine derivative with high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using readily available starting materials. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst selection, to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be carried out under different conditions to yield a range of products.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-phenylpiperazine-1-carboxylate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, including drugs for treating neurological disorders and infections . In industry, it is employed in the production of polymers, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 4-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors, modulating their activity and leading to physiological effects. The compound’s structure allows it to interact with enzymes, ion channels, and other proteins, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-phenylpiperazine-1-carboxylate can be compared with other piperazine derivatives, such as 1-phenylpiperazine, 1-methyl-4-phenylpiperazine, and 1-(4-methylphenyl)piperazine . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the methyl ester group in this compound distinguishes it from other derivatives, providing unique properties and applications.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its synthesis, chemical reactivity, and biological activity make it a valuable molecule for research and industrial purposes. Understanding its properties and mechanisms of action can lead to the development of new pharmaceuticals and other chemical products.
Eigenschaften
IUPAC Name |
methyl 4-phenylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)14-9-7-13(8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLQZINKYBBRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-phenylmethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one](/img/structure/B5157378.png)


![1-Benzo[b][1]benzazepin-11-yl-2-morpholin-4-ylethanone;hydrochloride](/img/structure/B5157400.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5157404.png)
![3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol](/img/structure/B5157411.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5157413.png)
![2-[(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B5157417.png)

![N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide](/img/structure/B5157462.png)

![ETHYL ({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE](/img/structure/B5157472.png)

![N-(2,3-dichlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5157485.png)
